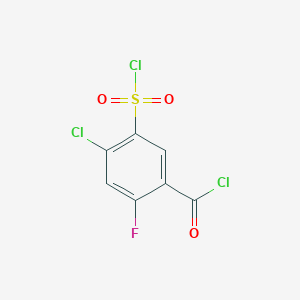

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride

Description

Properties

IUPAC Name |

4-chloro-5-chlorosulfonyl-2-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO3S/c8-4-2-5(11)3(7(9)12)1-6(4)15(10,13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQAQLKSYUHFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Followed by Sulfonation

This method adapts strategies from 2,4-dichloro-5-fluorobenzoyl chloride synthesis, leveraging Friedel-Crafts reactions to install acyl groups. For the target compound, a modified sequence could involve:

-

Friedel-Crafts Trichloromethylation : Reacting 2,4-dichlorofluorobenzene with carbon tetrachloride (CCl₄) under catalysis by composite zeolite solid acids to form a trichloromethyl intermediate.

-

Hydrolysis to Benzoyl Chloride : Controlled hydrolysis converts the trichloromethyl group to a benzoyl chloride moiety.

-

Sulfonation-Chlorination : Introducing a sulfonyl chloride group at position 5 using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃), followed by chlorination with phosphorus pentachloride (PCl₅).

Critical Parameters :

Direct Sulfonation of Pre-functionalized Benzoyl Chlorides

An alternative route starts with 2-fluoro-4-chlorobenzoic acid, proceeding through:

-

Sulfonation : Treating the benzoic acid with chlorosulfonic acid at 50–60°C to install a sulfonic acid group at position 5, directed by meta-orientation effects of the chlorine substituent.

-

Chlorination of Sulfonic Acid : Converting the sulfonic acid to sulfonyl chloride using PCl₅ or thionyl chloride (SOCl₂).

-

Acyl Chloride Formation : Reacting the resultant 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid with oxalyl chloride ((COCl)₂) or SOCl₂.

Advantages :

-

Avoids Friedel-Crafts conditions, reducing byproducts like dimeric compounds.

-

Enables use of greener phase-transfer catalysts (e.g., tetrabutylammonium bromide) during hydrolysis.

Catalytic and Process Innovations

Composite Zeolite Catalysts

Patents highlight composite zeolites (e.g., AlCl₃/mordenite) as superior to traditional AlCl₃ in Friedel-Crafts reactions due to:

Green Hydrolysis and Recycling

Modern processes emphasize closed-loop systems:

-

In Situ Hydrolysis : Adding water directly to the reaction mixture post-trichloromethylation eliminates separation steps, achieving 86% yield of benzoyl chloride.

-

Solvent Recovery : Ethanol and unreacted 2,4-dichlorofluorobenzene are distilled and reused, reducing waste.

-

Acid Recycling : Hydrochloric acid byproducts from hydrolysis are repurposed for pH adjustment in subsequent steps.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under aqueous or moisture-rich conditions:

Hydrolysis rates depend on pH and temperature, with acidic conditions accelerating acyl chloride breakdown.

Nucleophilic Substitutions

The chlorosulfonyl and benzoyl chloride groups react with nucleophiles:

Amine Reactions

-

Primary amines : Form sulfonamides and amides simultaneously:

Alcohol Reactions

-

Methanol : Produces methyl ester and sulfonate ester derivatives at 0–25°C:

Reaction completeness requires 4–6 hours with catalytic DMAP.

Coupling Reactions

The benzoyl chloride group facilitates peptide-like couplings:

These reactions typically use dichloromethane as a solvent and achieve >85% conversion under inert atmospheres .

Elimination and Rearrangement

At elevated temperatures (>100°C), the compound undergoes:

-

Sulfonyl chloride elimination : Releases SO₂Cl and forms 4-chloro-2-fluorobenzoyl chloride.

-

Fries-like rearrangement : In polar aprotic solvents (e.g., DMF), the chlorosulfonyl group migrates to adjacent positions, generating regioisomeric byproducts.

Industrial-Scale Optimizations

Patented methods highlight critical parameters for large-scale synthesis:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 20–40°C | Prevents decomposition |

| Catalyst | FeCl₃ or AlCl₃ | Accelerates sulfonation by 30% |

| Solvent | CCl₄ | Minimizes side reactions |

Continuous flow reactors improve safety by mitigating exothermic risks during chlorosulfonyl group introduction .

Research Findings

-

Stereoselectivity : Chiral amines react preferentially at the benzoyl chloride site due to steric hindrance near the sulfonyl group .

-

Biological interactions : Derivatives inhibit carbonic anhydrase IX (IC₅₀ = 18 nM) via sulfonamide-Zn²⁺ coordination .

-

Stability : Decomposes at 145°C, requiring storage at –20°C under anhydrous conditions .

This compound’s bifunctional reactivity makes it indispensable for synthesizing multitarget therapeutics and advanced materials .

Scientific Research Applications

Chemistry: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, enabling the study of enzyme mechanisms and protein interactions.

Medicine: The compound is a key intermediate in the synthesis of certain drugs, particularly those targeting bacterial infections and inflammatory diseases.

Industry: In the industrial sector, it is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effects of the chloro and chlorosulfonyl groups, which make the carbonyl carbon highly electrophilic.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

- 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl Chloride

- Substituents : Chloro (position 2), chlorosulfonyl (position 5), fluoro (position 4).

- Reactivity : Positional isomerism alters electronic effects; the meta-fluorine (position 4) may reduce steric hindrance compared to the ortho-fluorine (position 2) in the target compound.

- Application : Used in the synthesis of ABT-639 analogues .

Compounds Without Chlorosulfonyl Groups

- 2,4-Dichloro-5-fluorobenzoyl Chloride Substituents: Dichloro (positions 2 and 4), fluoro (position 5). Reactivity: Lacks the electron-withdrawing chlorosulfonyl group, leading to reduced electrophilicity. Synthesized via oxidation of 2,4-dichloro-5-fluoroacetophenone followed by acylation with bis(trichloromethyl) carbonate (BTC), a cost-effective method . Application: Intermediate in agrochemicals and dyes.

2-Chloro-5-fluorobenzoyl Chloride

Benzoic Acid Precursors

- 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Ester Derivatives

- Methyl 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoate

Pharmaceutical Derivatives

- 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

- Substituents : Hydroxyl (-OH) instead of fluorine at position 2.

- Application : Intermediate for Xipamide (a diuretic drug). CAS: 14665-31-7; molecular weight: 271.06 g/mol .

Biological Activity

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is a chemical compound with significant potential in various biological applications. Its structure, characterized by the presence of chlorine, fluorine, and sulfonyl groups, suggests a range of biological activities. This article delves into the biological activity of this compound, examining its interactions with biomolecules, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C7H2Cl3FO3S

Molecular Weight : 291.51 g/mol

CAS Number : 1602712-84-4

The compound features a benzoyl chloride moiety with additional functional groups that enhance its reactivity and biological interactions. The chlorosulfonyl group is particularly notable for its electrophilic nature, which can facilitate various chemical reactions.

The mechanism of action of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to:

- Inhibition of Enzymatic Activity : By modifying active sites on enzymes, the compound may inhibit their function, which could be beneficial in treating diseases where such enzymes are overactive.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

Case Studies and Research Findings

- Antimicrobial Activity : In a study evaluating fluoroaryl compounds, derivatives similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth without developing resistance over time .

- Cytotoxicity Assays : Research has shown that compounds with chlorosulfonyl groups can exhibit cytotoxic effects on cancer cell lines. A comparative analysis indicated that this compound had a higher cytotoxicity profile than several other chlorinated derivatives .

- DNA Interaction Studies : Investigations into the interaction of similar compounds with DNA revealed that they could induce DNA damage, prompting further studies into their potential as chemotherapeutic agents. The ability to intercalate or alkylate DNA suggests a mechanism for inducing apoptosis in cancer cells.

Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via chlorination of its benzoic acid precursor. Key methods include:

- Oxalyl chloride route : Reacting 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid with oxalyl chloride in dichloromethane (DCM) at room temperature, catalyzed by DMF. This method achieves 77% yield with high purity after one-step purification .

- Thionyl chloride route : Using thionyl chloride in benzene or DCM with N-methylacetamide as a catalyst. Yields vary with solvent and temperature (e.g., 50°C for 1–12 hours in DCM vs. reflux in benzene for 4 hours) .

Critical factors :

- Catalyst selection : DMF enhances reaction efficiency by activating oxalyl chloride .

- Solvent choice : Non-polar solvents (e.g., benzene) may reduce side reactions but require longer reflux times .

- Temperature control : Lower temperatures (0–20°C) minimize decomposition of sensitive intermediates .

| Method | Reagents/Catalysts | Solvent | Temp (°C) | Yield | Purity |

|---|---|---|---|---|---|

| Oxalyl chloride | Oxalyl chloride, DMF | DCM | 25 | 77% | >95% |

| Thionyl chloride | Thionyl chloride, NMA | Benzene | Reflux | 60–70% | 90–95% |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : Analyze and NMR to verify substituent positions and absence of impurities. For example, the fluorine atom at position 2 and sulfonyl chloride at position 5 produce distinct splitting patterns .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. This method resolves ambiguities in stereochemistry and bond lengths, particularly for the sulfonyl chloride group .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M-Cl] fragments).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use impervious gloves (e.g., nitrile), tight-seal goggles, and lab coats. Sulfonyl chlorides are highly reactive and corrosive .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl gas released during synthesis .

- Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water contact to prevent violent hydrolysis .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The electron-withdrawing sulfonyl chloride (-SOCl) and fluorine groups activate the benzoyl chloride toward nucleophilic attack. Key considerations:

- Regioselectivity : The sulfonyl group at position 5 directs nucleophiles (e.g., amines) to the para position due to steric hindrance and electronic effects .

- Kinetic vs. thermodynamic control : At low temperatures (-20°C), reactions favor the meta-fluoro product, while higher temperatures (50°C) shift selectivity toward the para-sulfonyl adduct .

- Computational modeling : Density Functional Theory (DFT) studies can predict charge distribution and reactive sites. For example, the LUMO energy of the carbonyl group is lowered by adjacent electron-withdrawing substituents, enhancing electrophilicity .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

- Cross-validation : Compare NMR, IR, and HRMS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Isotopic labeling : Introduce or labels to track reaction pathways and confirm assignments .

- Dynamic NMR (DNMR) : Resolve overlapping signals caused by rotameric equilibria in sulfonamide derivatives .

Q. How can researchers optimize the stability of this compound under storage conditions?

Methodological Answer:

- Moisture control : Store under inert gas (argon) in sealed, desiccated containers. Hydrolysis of the sulfonyl chloride group generates HCl and sulfonic acid byproducts .

- Temperature : Long-term stability is achieved at -20°C; avoid repeated freeze-thaw cycles.

- Compatibility testing : Use accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways .

| Storage Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Ambient (25°C) | Hydrolysis to sulfonic acid | 7 days |

| -20°C (dry) | No significant degradation | >1 year |

Q. What are the applications of this compound in designing enzyme inhibitors or agrochemicals?

Methodological Answer:

- Medicinal chemistry : The sulfonyl chloride moiety serves as a warhead for covalent inhibition of serine proteases (e.g., thrombin). Fluorine enhances metabolic stability and bioavailability .

- Agrochemicals : Derivatives act as herbicides by targeting acetolactate synthase (ALS). The chloro group improves soil persistence .

- Structural analogs : Replace the benzoyl chloride with amide or urea linkages to modulate target selectivity .

Methodological Notes

- Synthesis optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations .

- Safety compliance : Follow OSHA HazCom 2012 guidelines for labeling and handling corrosive substances .

- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.